2-{[(5-Chlorothiophen-2-yl)methyl]amino}acetic acid hydrochloride
Description
Chemical Structure: The compound features a 5-chlorothiophene ring substituted with a methylamino group linked to an acetic acid backbone, forming a hydrochloride salt.
Properties
IUPAC Name |
2-[(5-chlorothiophen-2-yl)methylamino]acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO2S.ClH/c8-6-2-1-5(12-6)3-9-4-7(10)11;/h1-2,9H,3-4H2,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOBIUMGUDDKVKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Cl)CNCC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1375473-06-5 | |
| Record name | Glycine, N-[(5-chloro-2-thienyl)methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1375473-06-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(5-Chlorothiophen-2-yl)methyl]amino}acetic acid hydrochloride typically involves the reaction of 5-chlorothiophene-2-carbaldehyde with glycine in the presence of a reducing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
2-{[(5-Chlorothiophen-2-yl)methyl]amino}acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorothiophene ring allows for substitution reactions, where the chlorine atom can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted thiophene compounds .
Scientific Research Applications
2-{[(5-Chlorothiophen-2-yl)methyl]amino}acetic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[(5-Chlorothiophen-2-yl)methyl]amino}acetic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Key Features :
- The 5-chlorothiophene moiety enhances electron-withdrawing properties and metabolic stability.
- The hydrochloride salt improves solubility in polar solvents .
Comparison with Structurally Similar Compounds
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences | CAS Number |
|---|---|---|---|---|
| 2-{[(5-Chlorothiophen-2-yl)methyl]amino}acetic acid hydrochloride | C₈H₁₀Cl₂NO₂S | 242.11 | 5-chlorothiophene backbone; primary amino | 1375473-06-5 |
| 2-[(5-Chloropyridin-2-yl)(methyl)amino]acetic acid hydrochloride | C₈H₁₀Cl₂N₂O₂ | 237.08 | Pyridine ring replaces thiophene; methylamino | 1955540-03-0 |
| 2-{(5-Chlorothiophen-2-yl)methylamino}acetic acid hydrochloride | C₈H₁₁Cl₂NO₂S | 256.15 | Methylated amino group | 1589428-26-1 |
| 2-{[2-(Methylsulfanyl)ethyl]amino}acetic acid hydrochloride | C₅H₁₂ClNO₂S | 185.67 | Methylsulfanyl-ethyl side chain; no aromatic ring | 1955548-22-7 |
| Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride | C₉H₁₁Cl₂NO₂ | 244.10 | Chlorophenyl substituent; ester functional group | 141109-13-9 |
Table 2: Functional Implications
| Compound | Key Functional Implications |
|---|---|
| 2-{[(5-Chlorothiophen-2-yl)methyl]amino}acetic acid hydrochloride | Enhanced metabolic stability due to thiophene; moderate lipophilicity |
| 2-[(5-Chloropyridin-2-yl)(methyl)amino]acetic acid hydrochloride | Higher polarity (pyridine vs. thiophene); potential for stronger hydrogen bonding |
| 2-{(5-Chlorothiophen-2-yl)methylamino}acetic acid hydrochloride | Increased steric bulk and lipophilicity (methyl group) may affect receptor binding |
| 2-{[2-(Methylsulfanyl)ethyl]amino}acetic acid hydrochloride | Sulfur-containing side chain may confer redox activity; lower molecular weight |
| Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride | Ester group improves membrane permeability but reduces acid stability |
Biological Activity
2-{[(5-Chlorothiophen-2-yl)methyl]amino}acetic acid hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, characterization, and biological effects, particularly focusing on its anticancer properties, interactions with biomolecules, and other relevant biological activities.
- Molecular Formula : C7H9Cl2NO2S
- Molecular Weight : 242.12 g/mol
- CAS Number : 1375473-06-5
The compound features a chlorothiophene moiety that may contribute to its biological activity by influencing interactions with cellular targets.
Synthesis and Characterization
The synthesis of 2-{[(5-Chlorothiophen-2-yl)methyl]amino}acetic acid hydrochloride typically involves the reaction of 5-chlorothiophen-2-ylmethylamine with acetic acid derivatives. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the compound.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. A study involving various cancer cell lines demonstrated significant cytotoxic effects. The IC50 values against human cancer cell lines such as HepG2 (liver cancer), HeLa (cervical cancer), and A549 (lung cancer) were determined using standard assays.
| Cell Line | IC50 (μM) |
|---|---|
| HepG2 | 12.19 |
| HeLa | 11.32 |
| A549 | 8.99 |
These results indicate that 2-{[(5-Chlorothiophen-2-yl)methyl]amino}acetic acid hydrochloride exhibits potent antiproliferative activity, comparable to or surpassing standard chemotherapeutics like cisplatin .
The mechanism of action appears to involve:
- Cell Cycle Arrest : The compound induces G0/G1 phase arrest in HepG2 cells, leading to reduced proliferation .
- Apoptosis Induction : Flow cytometry assays revealed increased apoptosis rates in treated cells, with a significant increase in apoptotic markers observed through Western blot analysis of Bcl-2 family proteins .
Interaction with Biomolecules
The compound has been shown to interact with DNA and human serum albumin (HSA). These interactions were characterized through UV-visible absorption spectroscopy, indicating a potential intercalative binding mode that could contribute to its anticancer activity .
Case Studies
- Study on HepG2 Cells :
- Comparative Study with Cisplatin :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
